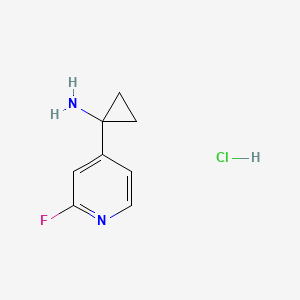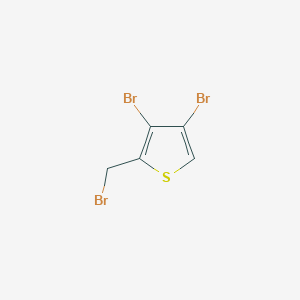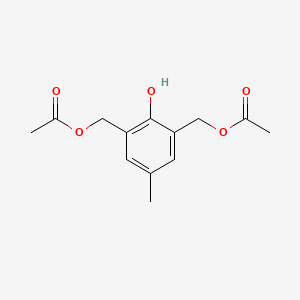
3,5-Difluoro-4'-(trifluoromethyl)biphenyl-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4’-(trifluoromethyl)biphenyl-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids. This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions on one phenyl ring, and a trifluoromethyl group at the 4’ position on the other phenyl ring. The carboxylic acid group is located at the 4 position of the first phenyl ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
准备方法
合成路线和反应条件
3,5-二氟-4'-(三氟甲基)联苯-4-羧酸的合成可以通过几种合成路线实现。一种常用的方法是铃木-宫浦偶联反应,这是一种广泛应用的过渡金属催化的碳-碳键形成反应。该反应通常采用硼酸或硼酸酯作为偶联配体,卤代芳香化合物作为亲电试剂。 该反应由钯催化,需要碳酸钾等碱,并在甲苯或乙醇等有机溶剂中进行 .
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。试剂、催化剂和溶剂的选择可能会针对成本效益和产率进行优化。此外,工业流程可能会采用连续流动反应器和自动化系统来提高效率和可扩展性。
化学反应分析
反应类型
3,5-二氟-4'-(三氟甲基)联苯-4-羧酸会发生各种化学反应,包括:
氧化: 羧酸基团可以被氧化形成相应的衍生物。
还原: 该化合物在特定条件下可以被还原得到不同的产物。
取代: 氟原子和三氟甲基可以参与亲核取代反应。
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等试剂。
还原: 使用钯碳或氢化铝锂进行催化氢化。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会生成羧酸盐,而还原可能会生成醇或烃。
科学研究应用
3,5-二氟-4'-(三氟甲基)联苯-4-羧酸在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 研究其潜在的生物活性以及与生物分子的相互作用。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发先进材料和特种化学品。
作用机制
3,5-二氟-4'-(三氟甲基)联苯-4-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物的氟原子和三氟甲基可以增强其与某些酶或受体的结合亲和力,从而调节它们的活性。具体的分子靶标和途径取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
- 3,5-二氟-4'-(三氟甲氧基)联苯-4-羧酸
- 4-(三氟甲基)-2-联苯羧酸
- 3,5-二氟-4-(三氟甲基)吡啶
独特性
3,5-二氟-4'-(三氟甲基)联苯-4-羧酸是独一无二的,因为它具有特殊的取代模式,赋予了其独特的化学性质和反应活性。氟原子的存在以及三氟甲基的存在增强了其稳定性和亲脂性,使其在各种研究和工业应用中具有价值。
属性
分子式 |
C14H7F5O2 |
|---|---|
分子量 |
302.20 g/mol |
IUPAC 名称 |
2,6-difluoro-4-[4-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H7F5O2/c15-10-5-8(6-11(16)12(10)13(20)21)7-1-3-9(4-2-7)14(17,18)19/h1-6H,(H,20,21) |
InChI 键 |
UUZDPPNOMRNLCF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid](/img/structure/B12074322.png)





![tert-Butyl N-[3-(difluoromethyl)-2-pyridyl]carbamate](/img/structure/B12074385.png)






